Author: BenchChem Technical Support Team. Date: December 2025
A Note on Terminology: The term "LYCBX" does not correspond to a recognized protein in standard databases. Based on the context of biomarker research in disease models, it is highly probable that this is a typographical error for either LY6K (Lymphocyte antigen 6 complex locus K) or a member of the LOX (Lysyl Oxidase) family. Both are significant emerging biomarkers in various diseases, particularly cancer. This document will provide detailed application notes and protocols for both LY6K and the LOX family.
Part 1: Lymphocyte Antigen 6 Complex Locus K (LY6K) as a Potential Biomarker
Application Notes
Lymphocyte antigen 6 complex locus K (LY6K) is a protein that is gaining significant attention as a biomarker and therapeutic target, primarily in the field of oncology.[1] Normally, its expression is restricted to the testis.[1] However, LY6K is overexpressed in a wide range of human cancers, including breast, lung, bladder, colorectal, and esophageal cancers.[1] This cancer-specific expression pattern makes it an attractive candidate for diagnostic and prognostic applications.
High expression of LY6K is frequently associated with poor patient prognosis, including reduced overall survival and a higher likelihood of metastasis.[1][2] Mechanistically, LY6K is involved in key oncogenic processes. It has been shown to promote cancer cell invasion and migration by activating signaling pathways such as the Raf-1/MEK/ERK pathway.[3][4] Furthermore, LY6K plays a role in immune evasion. It is required for the activation of TGF-β signaling, which can suppress anti-tumor immune responses, and it promotes the expression of the immune checkpoint protein PD-L1.[5][6] These functions underscore its potential not only as a biomarker for disease progression but also as a target for novel immunotherapies.
Quantitative Data Summary: LY6K Expression in Disease Models
The following table summarizes the differential expression of LY6K in various cancer types compared to normal tissues, as reported in publicly available datasets.
| Disease Model | Tissue Type | Expression Change (Tumor vs. Normal) | Patient Cohort Size (Tumor/Normal) | Key Findings & Association with Prognosis | Reference |
| Bladder Cancer | Bladder Tissue | Significantly Increased mRNA | 91 / 37 | Overexpression is linked to tumor progression. | [1] |
| Breast Cancer | Breast Tissue | Significantly Increased mRNA | 1597 / 153 | High expression correlates with poor overall survival and distant metastasis.[7][8] | [7] |
| Cervical Cancer | Cervical Tissue | Elevated mRNA in higher-grade tumors | TCGA/GEO | Correlates with poor overall, progression-free, and disease-free survival.[2][9] | [2][9] |
| Lung Cancer (NSCLC) | Serum & Tissue | Significantly Increased Protein & mRNA | N/A | Potential biomarker for early diagnosis. High expression associated with poor prognosis.[1] | [1] |
Experimental Protocols
This protocol describes a sandwich ELISA for the quantitative measurement of LY6K in serum, plasma, or cell culture supernatants.
Materials:
-
96-well microplate coated with a capture antibody specific for LY6K
-
Recombinant LY6K standard
-
Detection antibody specific for LY6K (biotinylated)
-
Streptavidin-HRP conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Assay Diluent (PBS with 1% BSA)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the recombinant LY6K standard in Assay Diluent to generate a standard curve. Dilute samples as necessary in Assay Diluent.
-
Sample/Standard Incubation: Add 100 µL of each standard and sample to the appropriate wells of the antibody-coated microplate. Cover the plate and incubate for 2.5 hours at room temperature with gentle shaking.
-
Washing: Aspirate the solution from each well and wash four times with 300 µL of Wash Buffer per well. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.
-
Detection Antibody Incubation: Add 100 µL of the diluted biotinylated detection antibody to each well. Cover the plate and incubate for 1 hour at room temperature with gentle shaking.
-
Washing: Repeat the wash step as described in step 3.
-
Streptavidin-HRP Incubation: Add 100 µL of the prepared Streptavidin-HRP solution to each well. Cover and incubate for 45 minutes at room temperature with gentle shaking.
-
Washing: Repeat the wash step as described in step 3.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 30 minutes at room temperature in the dark. A blue color will develop in proportion to the amount of LY6K present.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm immediately.
-
Analysis: Plot the standard curve and determine the concentration of LY6K in the samples.
This protocol provides a method for detecting LY6K protein in cell lysates or tissue homogenates.
Materials:
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking Buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against LY6K
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells or tissues in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant (lysate).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-LY6K antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Washing: Repeat the wash step as described in step 7.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
This protocol is for the detection of LY6K in paraffin-embedded tissue sections.
Materials:
-
Xylene and graded ethanol (B145695) series (100%, 95%, 70%)
-
Antigen Retrieval Solution (e.g., 0.01 M Citrate Buffer, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Serum
-
Primary antibody against LY6K
-
Biotinylated secondary antibody
-
Avidin-Biotin Complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene (2x 5 min), followed by 100% ethanol (2x 3 min), 95% ethanol (3 min), and 75% ethanol (3 min). Rinse with distilled water.
-
Antigen Retrieval: Immerse slides in Antigen Retrieval Solution and heat in a microwave or pressure cooker as per standard protocols to unmask the antigen epitope. Cool and wash with PBS.
-
Peroxidase Quenching: Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Wash with PBS.
-
Blocking: Apply Blocking Serum and incubate for 30 minutes to block non-specific binding sites.
-
Primary Antibody Incubation: Blot excess serum and incubate with the primary anti-LY6K antibody overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash with PBS. Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
-
ABC Reagent Incubation: Wash with PBS. Apply the ABC reagent and incubate for 30 minutes.
-
Staining: Wash with PBS. Apply the DAB substrate solution and monitor for color development (brown precipitate). Stop the reaction by rinsing with water.
-
Counterstaining: Lightly counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and clear in xylene. Mount with a permanent mounting medium.
This protocol details the measurement of LY6K mRNA expression levels in RNA extracted from cells or tissues.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit (Reverse Transcriptase)
-
qPCR master mix (e.g., SYBR Green)
-
Forward and reverse primers for LY6K
-
Forward and reverse primers for a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from samples using a commercial kit, ensuring high purity and integrity.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in triplicate for each sample. For a 20 µL reaction, combine 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 4 µL of diluted cDNA, and 4 µL of nuclease-free water.
-
Real-Time PCR: Run the reaction on a real-time PCR instrument using a standard cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Data Analysis: Determine the cycle threshold (Ct) values for LY6K and the reference gene for each sample. Calculate the relative expression of LY6K using the 2-ΔΔCt method.
Signaling Pathways and Experimental Workflows
// Nodes
TGFB [label="TGF-β Ligand", fillcolor="#FBBC05", fontcolor="#202124"];
TBRII [label="TGF-β Receptor II\n(TβRII)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
TBRI [label="TGF-β Receptor I\n(TβRI)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
LY6K [label="LY6K", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Endocytosis [label="Clathrin-Mediated\nEndocytosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Smad23 [label="Smad2/3", fillcolor="#34A853", fontcolor="#FFFFFF"];
pSmad23 [label="p-Smad2/3", fillcolor="#34A853", fontcolor="#FFFFFF"];
Smad4 [label="Smad4", fillcolor="#34A853", fontcolor="#FFFFFF"];
SmadComplex [label="Smad2/3/4 Complex", fillcolor="#34A853", fontcolor="#FFFFFF"];
Nucleus [label="Nucleus", shape=folder, fillcolor="#5F6368", fontcolor="#FFFFFF"];
GeneTranscription [label="Target Gene\nTranscription", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
ImmuneEvasion [label="Immune Evasion\n(e.g., ↑PD-L1)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
CellProliferation [label="Cell Proliferation\n& Invasion", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Nodes
LY6K [label="LY6K\n(Overexpressed in Cancer)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
AP1 [label="AP-1\n(JunD/Fra1)", fillcolor="#FBBC05", fontcolor="#202124"];
Raf1 [label="Raf-1", fillcolor="#4285F4", fontcolor="#FFFFFF"];
MEK [label="MEK", fillcolor="#4285F4", fontcolor="#FFFFFF"];
ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"];
pERK [label="p-ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Nucleus [label="Nucleus", shape=folder, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Transcription [label="Gene Transcription", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
MMP [label="MMP-2, MMP-9\nUpregulation", fillcolor="#34A853", fontcolor="#FFFFFF"];
Invasion [label="Cell Invasion &\nMetastasis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
AP1 -> LY6K [label=" ↑ Transcription", style=dashed];
LY6K -> Raf1 [label=" Activates"];
Raf1 -> MEK [label=" Phosphorylates"];
MEK -> ERK [label=" Phosphorylates"];
ERK -> pERK [style=invis];
pERK -> Nucleus [label=" Translocation"];
pERK -> Transcription [label=" Activates\nTranscription\nFactors", lhead=Nucleus];
Transcription -> MMP;
MMP -> Invasion;
}
caption: "LY6K-Mediated ERK Signaling Pathway"
Part 2: Lysyl Oxidase (LOX) Family as Potential Biomarkers
Application Notes
The Lysyl Oxidase (LOX) family consists of five copper-dependent enzymes (LOX, LOXL1-4) that are crucial for the cross-linking of collagen and elastin (B1584352) in the extracellular matrix (ECM).[10] This function is vital for maintaining tissue integrity. However, the dysregulation of LOX family members is heavily implicated in tumor progression and metastasis.[10]
Aberrant expression of LOX and LOX-like 2 (LOXL2) is frequently observed in various cancers, including breast, lung, colorectal, and pancreatic cancer.[10][11][12] High levels of these enzymes often correlate with increased tumor stiffness, invasion, metastasis, and poor patient outcomes.[12][13][14] LOX family members promote cancer progression through several mechanisms. Extracellularly, they remodel the ECM, creating a stiffer microenvironment that promotes cell migration and invasion through mechanotransduction pathways like the Focal Adhesion Kinase (FAK)/Src pathway.[11][13] Intracellularly, LOX can promote Epithelial-to-Mesenchymal Transition (EMT) by regulating the expression of key transcription factors like SNAI2 (Slug).[15] The by-product of their enzymatic activity, hydrogen peroxide, also acts as a signaling molecule, further activating pro-tumorigenic pathways.[11] This dual intra- and extracellular role makes the LOX family a complex but compelling set of biomarkers and therapeutic targets.
Quantitative Data Summary: LOX Family Expression in Disease Models
The following table summarizes the differential expression of key LOX family members in various cancer types.
| Gene | Disease Model | Tissue Type | Expression Change (Tumor vs. Normal) | Key Findings & Association with Prognosis | Reference |
| LOX | Breast Cancer | Breast Tissue | Overexpressed | Associated with tumor volume, lymph node metastasis, and poor prognosis. | [11] |
| LOX | NSCLC | Lung Tissue | Notably Higher mRNA & Protein | Associated with tumor size, metastasis, and poor overall survival. | [11] |
| LOXL1 | Breast Cancer | Breast Tissue | Higher mRNA | Significantly higher in Luminal A and B subtypes. | [16][17] |
| LOXL2 | Breast Cancer | Breast Tissue | Higher mRNA | Associated with reduced disease-free survival and invasiveness of Basal-like breast cancer. | [12][16][17] |
| LOXL2 | Gastric Cancer | Gastric Tissue | Higher mRNA | High expression correlates with poor overall survival. | [18] |
| LOXL4 | Breast Cancer | Breast Tissue | Lower mRNA | Significantly lower in all breast cancer subtypes compared to normal tissue. | [16][17] |
Experimental Protocols
This protocol describes a sandwich ELISA for measuring a specific LOX family member (e.g., LOXL2) in biological fluids.
Materials:
-
96-well microplate coated with a capture antibody for the target LOX protein
-
Recombinant LOX protein standard
-
Biotinylated detection antibody for the target LOX protein
-
Streptavidin-HRP, TMB Substrate, Stop Solution
-
Wash Buffer, Assay Diluent
-
Plate reader
Procedure:
-
Preparation: Prepare standards and samples as described in the LY6K ELISA protocol.
-
Sample/Standard Incubation: Add 100 µL of standards and samples to wells. Incubate for 2 hours at room temperature.
-
Washing: Wash wells 4 times with Wash Buffer.
-
Detection Antibody Incubation: Add 100 µL of diluted biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat wash step.
-
Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP. Incubate for 45 minutes at room temperature.
-
Washing: Repeat wash step.
-
Substrate Development: Add 100 µL of TMB Substrate. Incubate for 15-30 minutes in the dark.
-
Stopping the Reaction: Add 50 µL of Stop Solution.
-
Data Acquisition & Analysis: Read absorbance at 450 nm and calculate concentrations from the standard curve.
This protocol is for detecting LOX family proteins in cell or tissue lysates.
Materials:
-
RIPA Buffer, Protein Assay Kit
-
SDS-PAGE equipment, PVDF membrane
-
Blocking Buffer (5% BSA in TBST is recommended to reduce background)
-
Primary antibody against a specific LOX family member
-
HRP-conjugated secondary antibody
-
TBST, ECL substrate, Imaging system
Procedure:
-
Sample Preparation & Quantification: Prepare and quantify protein lysates as described in the LY6K Western Blot protocol.
-
Gel Electrophoresis: Load 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-LOX/LOXL antibody overnight at 4°C.
-
Washing: Wash the membrane 3x with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane 3x with TBST.
-
Detection & Imaging: Apply ECL substrate and capture the signal.
This protocol is for localizing LOX family proteins in paraffin-embedded tissues.
Materials:
-
Xylene, Graded ethanols
-
Antigen Retrieval Solution (Citrate Buffer, pH 6.0)
-
3% H₂O₂, Blocking Serum
-
Primary antibody against a specific LOX family member
-
Biotinylated secondary antibody, ABC reagent
-
DAB substrate kit, Hematoxylin
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Process slides through xylene and graded alcohols to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval as required for the specific antibody.
-
Peroxidase Quenching & Blocking: Block endogenous peroxidases and non-specific protein binding sites.
-
Primary Antibody Incubation: Incubate with the primary anti-LOX/LOXL antibody overnight at 4°C.
-
Secondary Antibody & Detection: Apply biotinylated secondary antibody, followed by ABC reagent.
-
Staining & Counterstaining: Develop the signal with DAB substrate and counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides and mount with a coverslip.
This protocol is for quantifying mRNA expression of LOX family genes.
Materials:
-
RNA extraction and cDNA synthesis kits
-
SYBR Green qPCR master mix
-
Gene-specific primers for LOX, LOXL1, LOXL2, LOXL3, LOXL4
-
Reference gene primers (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction & cDNA Synthesis: Prepare cDNA from sample RNA as described in the LY6K qPCR protocol.
-
qPCR Reaction Setup: Set up qPCR reactions in triplicate for each target gene (LOX, LOXL1, etc.) and the reference gene.
-
Real-Time PCR: Run the qPCR plate using a standard cycling program.
-
Data Analysis: Calculate the relative expression for each LOX family member using the 2-ΔΔCt method, normalized to the reference gene.
Signaling Pathways and Experimental Workflows
// Nodes
LOX [label="LOX / LOXL2\n(Secreted)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Collagen [label="Collagen\nCross-linking", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
ECM [label="↑ ECM Stiffness", fillcolor="#FBBC05", fontcolor="#202124"];
Integrin [label="Integrin\nClustering", fillcolor="#4285F4", fontcolor="#FFFFFF"];
FAK [label="FAK", fillcolor="#34A853", fontcolor="#FFFFFF"];
pFAK [label="p-FAK", fillcolor="#34A853", fontcolor="#FFFFFF"];
Src [label="Src", fillcolor="#34A853", fontcolor="#FFFFFF"];
pSrc [label="p-Src", fillcolor="#34A853", fontcolor="#FFFFFF"];
Downstream [label="Downstream\nSignaling", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Migration [label="Cell Proliferation,\nInvasion & Migration", fillcolor="#EA4335", fontcolor="#FFFFFF"];
H2O2 [label="H₂O₂\n(By-product)", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Nodes
Hypoxia [label="Hypoxia / TGF-β", fillcolor="#FBBC05", fontcolor="#202124"];
HIF1a [label="HIF-1α", fillcolor="#4285F4", fontcolor="#FFFFFF"];
LOX [label="LOX", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Nucleus [label="Nucleus", shape=folder, fillcolor="#5F6368", fontcolor="#FFFFFF"];
SNAI2 [label="SNAI2 (Slug)\nPromoter", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
SNAI2_exp [label="↑ SNAI2 Expression", fillcolor="#34A853", fontcolor="#FFFFFF"];
Ecadherin [label="↓ E-cadherin", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Vimentin [label="↑ Vimentin", fillcolor="#34A853", fontcolor="#FFFFFF"];
EMT [label="Epithelial-to-\nMesenchymal\nTransition (EMT)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Metastasis [label="Invasion &\nMetastasis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
LOXL2 [label="LOXL2", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Snail1 [label="Snail1", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Ecad_rep [label="E-cadherin\nRepression", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
Hypoxia -> HIF1a;
HIF1a -> LOX [label=" ↑ Transcription"];
LOX -> Nucleus [label=" Translocation"];
LOX -> SNAI2 [label=" Binds to\nPromoter", lhead=Nucleus];
SNAI2 -> SNAI2_exp [style=invis];
SNAI2_exp -> Ecadherin;
SNAI2_exp -> Vimentin;
{Ecadherin, Vimentin} -> EMT;
EMT -> Metastasis;
// Nodes
Discovery [label="Biomarker Discovery\n(e.g., Genomics, Proteomics)", fillcolor="#F1F3F4", fontcolor="#202124"];
Candidate [label="Candidate Biomarker\n(e.g., LY6K, LOX)", fillcolor="#FBBC05", fontcolor="#202124"];
Analytical [label="Analytical Validation", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Clinical [label="Clinical Validation", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Assay [label="Assay Development\n(ELISA, qPCR, IHC)", fillcolor="#F1F3F4", fontcolor="#202124"];
Performance [label="Assess Performance\n(Sensitivity, Specificity,\nReproducibility)", fillcolor="#F1F3F4", fontcolor="#202124"];
Retrospective [label="Retrospective Cohort Studies\n(Correlation with clinical outcome)", fillcolor="#F1F3F4", fontcolor="#202124"];
Prospective [label="Prospective Clinical Trials\n(Diagnostic/Prognostic Value)", fillcolor="#F1F3F4", fontcolor="#202124"];
Utility [label="Clinical Utility", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Discovery -> Candidate;
Candidate -> Analytical;
Analytical -> Assay;
Assay -> Performance;
Performance -> Clinical;
Clinical -> Retrospective;
Retrospective -> Prospective;
Prospective -> Utility;
}
caption: "General Biomarker Validation Workflow"
References